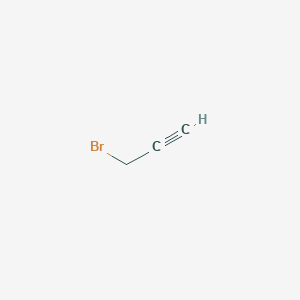

Propargyl bromide

Descripción

Propiedades

IUPAC Name |

3-bromoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br/c1-2-3-4/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORCIIVHUBAYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042340 | |

| Record name | Propargyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-bromopropyne appears as a colorless to light yellow liquid substance with a sharp odor. Flash point 65 °F. Denser than water and insoluble in water. Vapors are heavier than air. May be irritating to skin and eyes. Used to make other chemicals. It may decompose explosively with mild shock., Colorless liquid with a pungent odor; [NJ-HSFS] | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 to 194 °F at 760 mmHg (EPA, 1998), 89 °C | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (EPA, 1998), 50 °F, 10.0 °C (closed cup); 18.0 °C (open cup) | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, benzene, carbon tetrachloride, and chloroform, In water, 1.49X10+4 mg/L at 25 °C | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.564 to 1.57 (EPA, 1998), 1.579 g/cu cm at 19 °C | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.87 (Air = 1) | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

108.0 [mmHg] | |

| Record name | Propargyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Colorless, crystalline | |

CAS No. |

106-96-7 | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyne, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propargyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H7ZXK9ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-77.9 °F (EPA, 1998) | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Métodos De Preparación

Reaction Mechanism and Stabilization Strategies

PBr₃ reacts with PA via a nucleophilic substitution mechanism, where the hydroxyl group of PA is replaced by bromide. The reaction proceeds as follows:

However, PB’s propensity for polymerization and oxidation necessitates the addition of alkylhalogenides (AH) and amine additives to stabilize the product. For instance, 1-bromopropane or 1-bromobutane acts as a diluent, reducing PB concentration and inhibiting exothermic side reactions. Triethylamine (TEA) neutralizes acidic byproducts, further enhancing stability.

Optimized Reaction Conditions

A representative procedure from US Patent 9,169,178 involves:

-

Combining PA (112 g, 2.0 mol), TEA (30 g), and 1-bromopropane (50 g) at 14°C.

-

Dropwise addition of PBr₃ (190 g, 0.7 mol) over 1.5 hours, maintaining temperatures below 20°C.

-

Washing the organic phase with water and distilling under reduced pressure (150–160 mmHg) to isolate PB.

This method achieves 76.6% PB purity (GC area %) , with 22.5% 1-bromopropane remaining as a stabilizer.

Role of Alkylhalogenides

Alkylhalogenides (AH) serve dual roles:

Comparative Analysis of AH Sources

The choice of AH significantly impacts reaction efficiency and product stability. The table below summarizes results from varying AH sources:

| AH Source | PB Purity (GC Area %) | AH Residual (%) | Yield (%) |

|---|---|---|---|

| 1-Bromopropane | 76.6 | 22.5 | 85 |

| 1-Bromobutane | 79.0 | 21.0 | 87 |

| 2-Bromopropane | 73.2 | 25.1 | 82 |

Data adapted from US Patent 9,169,178.

Modified Catalytic Methods for Enhanced Yield

Alternative methodologies focus on improving yield and simplifying purification. SU Patent 767,081 introduces a low-temperature, pyridine-catalyzed approach that eliminates the need for phosphorus catalysts.

Pyridine-Assisted Synthesis

This method reverses the reagent addition sequence: PBr₃ is gradually added to a pre-cooled mixture of PA and pyridine. Key steps include:

-

Cooling PA (112 g, 2.0 mol) and pyridine (26 g, 0.35 mol) to 1–3°C.

-

Stirring at 20–25°C for 3 hours, followed by vacuum distillation (250–300 mmHg) at 55–60°C.

The crude product achieves 98% yield before purification, with a final yield of 93% after washing and distillation.

Advantages Over Conventional Methods

Temperature and Pressure Optimization

Maintaining sub-5°C temperatures during PBr₃ addition prevents runaway exothermic reactions. Subsequent warming to 20–25°C ensures complete conversion without decomposition.

Mechanistic Insights into Byproduct Formation

Both methods generate 2,3-dibromopropene and 1,3-dibromopropene as primary byproducts, arising from PB’s reaction with excess PBr₃. GC analysis reveals retention times of 8.6–9.1 min for 2,3-dibromopropene and 9.9–10.0 min for 1,3-dibromopropene.

Análisis De Reacciones Químicas

Propargyl bromide undergoes various types of chemical reactions:

Substitution Reactions: It acts as an alkylating agent, reacting with dimethylsulfide to form sulfonium salts and with weakly basic amines such as aniline.

Barbier-Type Reactions: Aldehydes react with this compound in a Barbier-type reaction to yield alkynyl alcohols.

Grignard Reactions: At low temperatures, this compound reacts with magnesium to form the Grignard reagent derived from allenyl bromide, which can further react to form complex organic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Propargyl bromide is widely used as a reagent in organic chemistry due to its ability to introduce the propargyl group into various substrates. This functionality allows for the synthesis of complex molecules through multiple reaction pathways.

Synthesis of Homopropargylic Compounds

This compound has been effectively utilized in the synthesis of homopropargylic amines and alcohols. For instance, reactions involving this compound with chiral imines and aldehydes have yielded protected homopropargylic amines with high diastereoselectivity. This process often employs indium metal as a catalyst, demonstrating operational simplicity and scalability .

| Substrate | Product | Yield | Diastereoselectivity |

|---|---|---|---|

| Chiral imine | Protected homopropargylic amine | Good | High |

| Aldehyde | Homopropargylic alcohol | Good | High |

Total Synthesis of Natural Products

This compound plays a crucial role in the total synthesis of various natural products. It has been employed in the synthesis of compounds like bullatenone and geiparvarin, showcasing its utility in constructing complex molecular architectures .

Functionalization of Polysaccharides

Recent studies have highlighted the use of this compound in modifying polysaccharides, leading to new derivatives that can be further functionalized. This approach has potential applications in drug delivery systems and biomaterials .

Agrochemical Applications

This compound is also recognized for its herbicidal properties, particularly in controlling barnyardgrass (Echinochloa crus-galli). Research indicates that it effectively inhibits the germination and growth of this weed species.

Efficacy Against Barnyardgrass

A study evaluated the effectiveness of this compound on barnyardgrass seeds across different soil types. The results demonstrated a clear dose-response relationship, indicating that higher concentrations led to increased mortality rates among the seeds .

| Soil Type | LC50 (mg/kg) | LC90 (mg/kg) |

|---|---|---|

| Arlington sandy loam | 150 | 300 |

| Carsitas loamy sand | 120 | 250 |

| Florida muck soil | 100 | 200 |

Material Science Applications

In material science, this compound serves as a building block for synthesizing polymers and other materials with specialized properties.

Polymerization Reactions

This compound can initiate polymerization processes, leading to the formation of polymers with unique functionalities. Its ability to participate in click chemistry reactions has been exploited to create cross-linked networks that are useful in various applications from coatings to drug delivery systems.

Mecanismo De Acción

Propargyl bromide exerts its effects primarily through alkylation:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Propargyl Bromide vs. Trimethylsilylthis compound

Key Finding : Trimethylsilylthis compound eliminates competing allene pathways, improving selectivity in stereocontrolled syntheses .

This compound vs. 1-Phenyl-3-Bromothis compound

- Reactivity with Carbonyls : this compound forms homopropargylic alcohols (e.g., 94–95% yield with dysprosium catalysis), while its phenyl-substituted analog exclusively produces allenic alcohols .

- Mechanistic Insight : Steric hindrance from the phenyl group alters transition-state geometry, favoring allenic pathways .

This compound vs. Propargyl Chloride

Key Finding : this compound’s superior leaving group capability enhances reaction efficiency in nucleophilic substitutions .

This compound vs. Methyl Bromide

Key Finding : Methyl bromide’s phase-out underscores the need for this compound in sustainable chemical synthesis .

Research Findings and Data Tables

Reaction Yields Under Varied Conditions

Insight : Polar aprotic solvents (e.g., DMF, acetone) and mild bases (K₂CO₃) optimize this compound’s efficiency .

Mechanistic Studies

- Metallotropic Equilibria: this compound undergoes allenyl-propargyl equilibria, influencing reaction pathways.

- Stern-Volmer Analysis : Quenching studies confirm this compound’s role in photoredox catalysis, with reaction rates dependent on concentration and catalyst .

Actividad Biológica

Propargyl bromide (PBr) is an organobromine compound with significant applications in organic synthesis and pest control. Its biological activity has been the subject of various studies, revealing both its potential therapeutic benefits and toxicological effects. This article synthesizes current research findings on the biological activity of this compound, including its effects on microbial communities, cytotoxicity, and potential applications in medicinal chemistry.

This compound is characterized by its alkyne functional group, which contributes to its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of propargyl derivatives. This property is exploited in organic synthesis to create complex molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃Br |

| Molecular Weight | 121.96 g/mol |

| Boiling Point | 128 °C |

| Density | 1.38 g/cm³ |

Effects on Microbial Communities

A study investigated the impact of this compound on microbial communities in soil, comparing its effects with those of 1,3-dichloropropene (1,3-D). The results showed that PBr significantly inhibited microbial metabolic activity at higher concentrations (500 mg/kg), as measured by dehydrogenase activity (DHA). However, recovery of microbial activity was observed in manure-amended soils after eight weeks, suggesting that organic amendments can mitigate some negative effects of PBr on soil health .

Key Findings from Soil Microbial Studies

- Inhibition of DHA : Initial application at high concentrations reduced microbial activity.

- Recovery Dynamics : Amended soils exhibited faster recovery compared to unamended soils.

- Community Diversity : The Shannon–Weaver index indicated decreased diversity with increased fumigant concentration but higher diversity in amended soils .

Cytotoxicity and Therapeutic Potential

Research has highlighted the cytotoxic effects of propargyl compounds, including this compound. In a study evaluating various propargyl derivatives for their cytotoxic activity against cancer cell lines, it was found that certain derivatives exhibited significant antiproliferative effects. The mechanism underlying this cytotoxicity may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Table 2: Cytotoxic Activity of Propargyl Compounds

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| Propargyl Derivative A | MCF-7 | 15 |

| Propargyl Derivative B | A549 | 30 |

Case Studies and Applications

- Pest Control : this compound has been evaluated as a soil fumigant due to its efficacy in controlling nematodes and other pests. Its use has raised concerns regarding environmental impact and human health risks, necessitating careful management and regulatory oversight .

- Medicinal Chemistry : The unique structural features of this compound have led to its exploration as a building block in drug design. Notably, studies have shown that propargyl derivatives can selectively inhibit certain enzyme isoforms, indicating potential therapeutic applications in treating various diseases .

Q & A

Basic: What are the recommended synthesis and stabilization methods for propargyl bromide in laboratory settings?

This compound (C₃H₃Br) is typically synthesized via bromination of propargyl alcohol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). To ensure stability, it is often supplied as an 80% (w/w) toluene solution stabilized with magnesium oxide (MgO), which mitigates decomposition caused by heat or light . Researchers should note that unstabilized this compound is prone to exothermic polymerization and may form explosive metal acetylides upon contact with copper, silver, or mercury .

Methodological Note:

- Storage : Store at 2–8°C in airtight containers with desiccants.

- Handling : Use inert gas purging (e.g., nitrogen) during reactions to minimize oxidation.

Basic: How can researchers safely handle this compound given its toxicity and reactivity?

This compound is highly toxic (oral LD₅₀: 17 mg/kg in rats), a severe irritant to skin/eyes, and releases toxic bromides upon decomposition. Safety protocols include:

- Personal Protective Equipment (PPE) : Neoprene gloves, chemical goggles, and vapor-resistant suits.

- Ventilation : Conduct reactions in fume hoods with scrubbers to capture HBr gas .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Data Contradiction Alert:

While some protocols recommend aqueous cleanup, this compound’s low water solubility (0.3 g/L at 20°C) necessitates non-aqueous adsorbents for effective containment .

Advanced: What kinetic and mechanistic challenges arise in this compound-mediated alkylation reactions?

This compound is widely used in N- and O-alkylation reactions (e.g., synthesis of propargylamines or triazole derivatives). Key challenges include:

- Reactivity Control : The electron-deficient alkyne can undergo undesired side reactions, such as Michael additions or alkyne dimerization.

- Optimization : In N-propargylation of thebaine derivatives, potassium carbonate in ethanol initially failed, but switching to stronger bases (e.g., NaH) in THF improved yields .

Methodological Insight:

- Reaction Monitoring : Use TLC with UV visualization or GC-MS to track intermediates.

- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions in peptide coupling .

Advanced: How do reaction conditions (equivalents, time, solvent) impact this compound’s efficiency in click chemistry?

In Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this compound’s reactivity is sensitive to stoichiometry and solvent polarity. A study testing 1.2–3.0 equivalents and 60–120 min reaction times found that 2.0 equivalents over 90 min in DMF yielded 78% product, balancing cost and efficiency .

Data Contradiction Alert:

Contrary to assumptions, increasing equivalents (3.0 eq) reduced yields (52%), likely due byproduct formation from excess bromide .

Advanced: What spectroscopic techniques are effective for characterizing this compound-derived radicals?

Propargyl radicals (H₂CCCH•), generated via flash pyrolysis of this compound, are analyzed using threshold photoelectron spectroscopy (TPES) and mass-selected photoionization. Synchrotron VUV radiation (8–12 eV) provides high-resolution spectra, critical for distinguishing resonance-stabilized radicals in combustion studies .

Methodological Note:

Basic: What environmental precautions are necessary when using this compound in lab-scale reactions?

This compound is harmful to aquatic organisms (EC₅₀: 1.2 mg/L for Daphnia magna). Disposal must follow hazardous waste protocols:

- Neutralization : React with excess NaOH to form less toxic propargyl alcohol and NaBr.

- Soil Contamination : Avoid spills due to high soil mobility (log Kₒw: 1.8) .

Advanced: How does this compound’s stability vary under UV light or elevated temperatures?

This compound decomposes under UV light (λ < 300 nm) to form acetylene and HBr gas. Thermal stability tests show decomposition onset at 65°C, necessitating reaction temperatures below 50°C. MgO stabilization extends shelf life by absorbing acidic byproducts .

Advanced: What strategies resolve contradictions in this compound’s reported reactivity across studies?

Discrepancies in reaction outcomes (e.g., yields, side products) often stem from:

- Impurity Profiles : Commercial batches may contain stabilizers (MgO) or residual toluene, altering reactivity.

- Catalyst Sensitivity : Cu(I) catalysts in click chemistry are prone to oxidation; use freshly prepared CuBr(PPh₃)₃ .

Methodological Recommendation:

- Batch Consistency : Characterize this compound purity via NMR or GC before use.

Basic: What are the primary applications of this compound in organic synthesis?

Key applications include:

- Heterocycle Synthesis : Building blocks for triazoles, pyrazoles.

- Polymer Chemistry : Crosslinking agent in resins.

- Natural Product Modification : E.g., thebaine derivatives for opioid receptor studies .

Advanced: How can computational modeling aid in predicting this compound’s reaction pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in this compound reactions, predicting regioselectivity in allylic substitutions. Such models validated experimental observations of preferential attack at the γ-position in SN2 mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.